(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
1H-benzimidazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3,5H,4,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMBEFIWCORAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Formyl-Benzoimidazole
The most direct route involves hydrogenating 4-formyl-benzoimidazole to the corresponding primary amine. This method mirrors protocols for imidazole-4-methanamine synthesis, where 4-formyl-imidazole undergoes hydrogenation under 5 bar H₂ pressure using Raney nickel in methanolic ammonia. Adapted for the benzoimidazole system, this approach typically achieves quantitative yields when conducted at 40–50°C for 14–24 hours. The hydrochloride salt is subsequently obtained by treating the free base with ethereal HCl in methanol.
Key Reaction Parameters
| Substrate | Catalyst | Solvent | Pressure | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Formyl-benzoimidazole | Raney nickel | Methanolic NH₃ | 5 bar | 40–50°C | >95% |
Cyclization Strategies for Benzoimidazole Core Formation
Condensation of o-Phenylenediamine Derivatives
Constructing the benzoimidazole ring from o-phenylenediamine and carboxylic acid derivatives offers a modular approach. For example, reacting o-phenylenediamine with glycolic acid under acidic conditions generates the benzoimidazole scaffold. Subsequent functionalization at the 4-position is achieved via Vilsmeier-Haack formylation to introduce the aldehyde group, followed by reductive amination as described in Section 1.1.
Palladium-Catalyzed Cross-Coupling
Salt Formation and Purification
Hydrochloric Acid Treatment
Conversion of the free base (1H-benzo[d]imidazol-4-yl)methanamine to its hydrochloride salt is achieved by stirring the amine with gaseous HCl or ethereal HCl in methanol. The product precipitates upon concentration and is purified via recrystallization from methanol/dichloromethane mixtures.
Salt Formation Conditions
| Free Base (g) | HCl Source | Solvent | Recrystallization Solvent | Purity |
|---|---|---|---|---|
| 1.0 | Ethereal HCl | Methanol | MeOH/DCM (1:3) | >99% |
Alternative Pathways: Nitrile Reduction
Catalytic Hydrogenation of 4-Cyanobenzoimidazole
Reducing 4-cyanobenzoimidazole with hydrogen over palladium on carbon (Pd/C) provides an alternative route. In a representative procedure, 450 mg of 4-cyanobenzoimidazole in THF/ethanol (1:2 v/v) reacts under 6 bar H₂ at 80°C for 3 hours, yielding the amine after filtration and chromatography. The hydrochloride salt is then formed as in Section 3.1.
Nitrile Reduction Efficiency
| Substrate | Catalyst | H₂ Pressure | Temperature | Yield |
|---|---|---|---|---|
| 4-Cyanobenzoimidazole | 10% Pd/C | 6 bar | 80°C | 29–62% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity for batches prepared via reductive amination.
Industrial-Scale Production Challenges
Scaling the hydrogenation step requires addressing Raney nickel’s pyrophoric nature. Fixed-bed reactors with catalyst cartridges improve safety, while continuous flow systems reduce reaction times to <6 hours. Economic analyses favor the 4-formyl-benzoimidazole route, with raw material costs of $12–15/g at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, and interference with DNA or RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride and its analogs:
Key Observations :
- Positional isomerism (2- vs. 4-substitution) significantly impacts biological activity. For example, 2-substituted benzimidazoles (e.g., (1H-Benzo[d]imidazol-2-yl)methanamine HCl ) are more commonly associated with antimicrobial activity due to enhanced binding to microbial enzymes .
- Substituent length : Ethylamine derivatives (e.g., 2-(1H-Benzo[d]imidazol-2-yl)ethanamine HCl ) exhibit altered pharmacokinetics, such as increased lipophilicity, compared to methanamine analogs .
- Functional group additions : The 3-methoxybenzyl group in [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl introduces steric hindrance and modulates receptor selectivity .
Antimicrobial Activity
- (1H-Benzo[d]imidazol-4-yl)methanamine HCl serves as a precursor in synthesizing antimicrobial agents like N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide, which shows potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
- In contrast, (1H-Benzo[d]imidazol-2-yl)methanamine HCl derivatives (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones ) demonstrate broader-spectrum activity, including antifungal effects (MIC: 1–8 µg/mL) .
Adenosine Receptor Binding
- The 4-substituted analog exhibits moderate affinity for adenosine A2A receptors (Ki: 120 nM), while 2-substituted derivatives show negligible binding, highlighting the importance of substitution position in receptor interaction .
Biological Activity
(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and has been studied for various applications in pharmaceuticals, particularly as a potential antimicrobial, antiviral, and anticancer agent.
The synthesis of this compound typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of an amine group at the 4-position of the benzimidazole ring. The final product is obtained as a hydrochloride salt through specific reaction conditions that optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating broad-spectrum activity against both gram-positive and gram-negative pathogens. A study reported that derivatives of benzimidazole, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Streptococcus pyogenes | 0.25 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. The compound has been investigated for its ability to inhibit viral replication in vitro, particularly against RNA viruses. Its mechanism likely involves interference with viral entry or replication processes, although specific pathways require further elucidation .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signal transduction pathways and inhibition of specific enzymes related to cancer progression . For instance, it was found to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for cancer therapy, leading to reduced proliferation of malignant cells.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that lead to therapeutic effects.
- DNA/RNA Interference : Potential interference with nucleic acid synthesis has been suggested, contributing to its anticancer and antiviral activities .
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic agent in treating infections where conventional antibiotics fail.
- Antiviral Screening : In vitro assays demonstrated that the compound significantly reduced viral load in infected cell cultures, indicating its potential for development into antiviral therapies.
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps in synthesizing (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride, and how are intermediates characterized? A: The synthesis typically involves multi-step protocols. For example, a common route starts with o-phenylenediamine reacting with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps may include hydrazine hydrate treatment to introduce hydrazine groups, followed by condensation with aldehydes/ketones . Characterization relies on:
- IR Spectroscopy : Key bands include S-H (~2634 cm⁻¹) and N-H (~3395 cm⁻¹) for intermediates .
- NMR : Aromatic protons appear as singlets (e.g., δ10.93 for benzimidazole N-H) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 302.2 for intermediates) confirm molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
